2,4-Difluorostyrene

Overview

Description

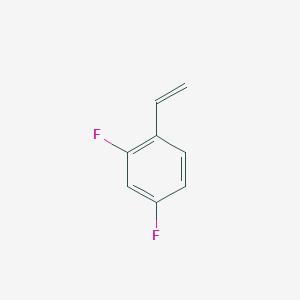

2,4-Difluorostyrene is an organic compound with the molecular formula C8H6F2. It is a derivative of styrene where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Difluorostyrene can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorophenyllithium with vinyl bromide. This reaction typically requires low temperatures to ensure the stability of the intermediate compounds . Another method involves the dehydrohalogenation of 2,4-difluorobenzyl chloride using a strong base such as potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorostyrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form difluorinated benzaldehydes or benzoic acids under specific conditions.

Reduction: Reduction reactions can convert it into difluorinated ethylbenzene derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products:

Oxidation: Difluorinated benzaldehydes and benzoic acids.

Reduction: Difluorinated ethylbenzene derivatives.

Substitution: Various substituted styrene derivatives depending on the nucleophile used.

Scientific Research Applications

Polymer Chemistry

2,4-Difluorostyrene is utilized as a monomer in the synthesis of fluorinated polymers. These polymers exhibit:

- High thermal stability

- Chemical resistance

These properties make them suitable for applications in coatings, adhesives, and specialty materials.

| Property | Description |

|---|---|

| Thermal Stability | High resistance to heat degradation |

| Chemical Resistance | Effective against solvents and acids |

Research indicates that derivatives of this compound possess significant biological activities:

- Enzyme Inhibition: Compounds derived from this compound have been studied for their potential to inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing biochemical probes and therapeutic agents .

- Antimicrobial Properties: Some derivatives demonstrate efficacy against pathogens like Candida albicans, with minimal effective concentrations (MEC) as low as 0.31 μg/mL, extending mean survival times in infected models .

| Compound Type | MEC (μg/mL) | Mean Survival Time (days) | Comparison Drug |

|---|---|---|---|

| 2,4-Difluorophenyl derivative | 0.31 | 20 | Ketoconazole |

Drug Development

The compound is under investigation for its role in drug development:

- Target Interaction: Its ability to interact selectively with biological targets enhances its potential as a lead compound in pharmaceuticals. Studies have indicated promising results in developing fluconazole analogs that exhibit improved therapeutic profiles .

Industrial Applications

In addition to research applications, this compound is employed in the production of specialty chemicals and materials with enhanced properties. Its unique reactivity allows for various chemical transformations:

- Oxidation: Produces difluorinated benzaldehydes and benzoic acids.

- Reduction: Yields difluorinated ethylbenzene derivatives.

- Substitution Reactions: Engages in nucleophilic substitutions that can modify functional groups on the aromatic ring.

Case Study 1: Enzyme Inhibition

A study demonstrated that certain derivatives of this compound act as enzyme inhibitors by interacting with active sites of metabolic enzymes. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the aromatic ring significantly influenced inhibitory potency .

Case Study 2: Antimicrobial Efficacy

In preclinical trials involving Candida albicans, a derivative of this compound showed an extended mean survival time in infected mice compared to standard antifungal treatments. This highlights the compound's potential as a novel antifungal agent .

Mechanism of Action

The mechanism by which 2,4-difluorostyrene exerts its effects is primarily through its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong bonds with biological molecules, thereby influencing their activity. This interaction can affect pathways involved in enzyme inhibition and receptor binding .

Comparison with Similar Compounds

- 2,3-Difluorostyrene

- 3,4-Difluorostyrene

- 4,5-Difluorostyrene

Comparison: 2,4-Difluorostyrene is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and interaction with other molecules. Compared to its isomers, this compound often exhibits different reactivity patterns and physical properties, making it suitable for specific applications where other isomers may not be as effective .

Biological Activity

2,4-Difluorostyrene is an organic compound characterized by the molecular formula CHF. It is a derivative of styrene, with two hydrogen atoms on the benzene ring replaced by fluorine atoms at the 2 and 4 positions. The unique structure of this compound significantly influences its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and drug development.

The presence of fluorine atoms in this compound enhances its lipophilicity and reactivity, allowing it to interact effectively with various biological targets. This compound can exist in different isomeric forms, but the specific configuration of this compound is particularly relevant for its biological activity.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit significant biological activities, including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : Some derivatives have shown promising results against various pathogens, including fungi and bacteria.

- Anticancer Activity : There is ongoing research into the use of difluorostyrene derivatives as anticancer agents.

Antimicrobial Activity

A study investigated the efficacy of a series of fluconazole analogs that included this compound derivatives against Candida albicans. The most active compound demonstrated a mean survival time (MST) extension in infected mice by 20 days compared to ketoconazole. The minimal effective concentration (MEC) was determined to be 0.31 μg/mL, indicating strong antifungal activity against C. albicans .

| Compound | MEC (μg/mL) | MST (days) | Comparison Drug |

|---|---|---|---|

| 2,4-Difluorophenyl derivative | 0.31 | 20 | Ketoconazole |

Enzyme Inhibition Studies

The compound has been explored for its role as an enzyme inhibitor. Research has shown that difluorostyrene derivatives can interact with specific enzymes due to their structural characteristics. For example, studies have indicated that these compounds can act as biochemical probes in metabolic pathways, potentially leading to therapeutic applications .

Synthesis Methods

Various synthetic routes have been developed to produce this compound and its derivatives. One notable method involves the use of photoredox reactions to introduce functional groups onto the difluorostyrene framework. This approach allows for the generation of diverse derivatives that can be screened for biological activity .

Q & A

Q. How can researchers optimize the synthesis of 2,4-difluorostyrene to achieve high yields and purity?

Basic Research Question

Synthesis optimization requires addressing fluorine's electron-withdrawing effects, which influence reaction kinetics and regioselectivity. A metal-free approach under mild conditions (e.g., using β-CF3 aryl ketones as intermediates) can mitigate side reactions and improve yields, as demonstrated in fluoropyrimidine syntheses . Key steps include:

- Temperature control : Maintaining ≤60°C to prevent decomposition.

- Catalyst selection : Avoiding transition metals to reduce contamination risks.

- Purification : Chromatographic separation to isolate isomers (e.g., distinguishing ortho/para fluorine positions).

Methodological Tools : Monitor reaction progress via NMR to track fluorine-specific intermediates .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Basic Research Question

Accurate characterization requires multi-spectral analysis:

- NMR : , , and NMR to confirm fluorine substitution patterns and electronic environments .

- HRMS : Validate molecular formulas and isotopic distributions (e.g., distinguishing from isomers).

- Chromatography : HPLC with fluorinated stationary phases to resolve polar byproducts.

Data Contradictions : Discrepancies in chemical shifts may arise from solvent polarity or crystallographic packing effects, necessitating computational validation (DFT calculations) .

Q. How do fluorine substituents influence the reactivity of this compound in cycloaddition reactions?

Advanced Research Question

Fluorine atoms lower activation energy barriers in 1,3-dipolar cycloadditions by stabilizing transition states through electron-withdrawing effects. For example:

- Computational Evidence : Difluorostyrene reduces to 14.7 kcal/mol compared to 22.6 kcal/mol for non-fluorinated analogs .

- Stereoselectivity : Fluorine's steric and electronic effects favor endo transition states in azomethine ylide reactions.

Experimental Design : Pair kinetic studies (e.g., variable-temperature NMR) with DFT simulations to map energy profiles .

Q. What strategies address contradictory data in environmental fate studies of this compound?

Advanced Research Question

Short environmental half-lives (<48 hours) and variable application practices complicate exposure assessments. To resolve contradictions:

- Temporal Sampling : Collect data across multiple seasons to capture variability in degradation rates .

- Matrix Adjustment : Use creatinine-adjusted urine concentrations in biomonitoring to normalize excretion rates .

- Contamination Control : Document solvent blanks and storage conditions (e.g., pH-stable containers) to validate analyte stability .

Pitfalls : Failure to report unadjusted urinary data may obscure dose-response relationships .

Q. How can computational modeling improve the design of this compound-based polymers?

Advanced Research Question

DFT and MD simulations predict fluorostyrene’s copolymerization behavior:

- Electronic Effects : Fluorine enhances radical stability in chain-growth polymerization.

- Solvent Interactions : Simulate polarity effects on monomer solubility (e.g., in supercritical CO).

Validation : Compare simulated (glass transition temperature) with DSC experimental data to refine force fields .

Q. What are the ethical and practical considerations in scaling up this compound synthesis for preclinical studies?

Advanced Research Question

Scale-up requires balancing yield, safety, and environmental impact:

- Waste Management : Partner with certified waste handlers to dispose of fluorinated byproducts (e.g., tetrafluoroethoxysulfonyl fluoride derivatives) .

- Process Safety : Implement in-line FTIR to detect explosive intermediates (e.g., perfluorinated peroxides).

- Regulatory Compliance : Adopt OECD guidelines for stability testing (hydrolysis, photolysis) .

Properties

IUPAC Name |

1-ethenyl-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYHZMFAUFITLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603836 | |

| Record name | 1-Ethenyl-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-53-1 | |

| Record name | 1-Ethenyl-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.